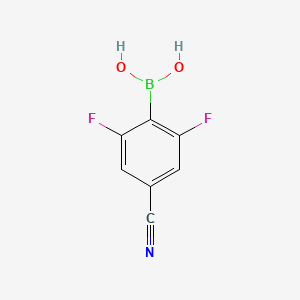

(4-Cyano-2,6-difluorophenyl)boronic acid

Overview

Description

“(4-Cyano-2,6-difluorophenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C7H4BF2NO2, an average mass of 182.920 Da, and a monoisotopic mass of 183.030319 Da .

Synthesis Analysis

Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura cross-coupling reactions . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The molecular structure of “this compound” is essentially planar . This indicates electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis

Boronic acids, such as “this compound”, have been used in various chemical reactions. For example, they have been used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 182.92 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass is 183.0303149 g/mol, and its monoisotopic mass is 183.0303149 g/mol .Scientific Research Applications

Organic Synthesis and Catalysis

(4-Cyano-2,6-difluorophenyl)boronic acid serves as a crucial intermediate in organic synthesis. For instance, it has been utilized in one-pot synthesis methods for creating complex organic compounds, such as 6-(2,4-difluorophenyl)nicotinamide, which has applications in ligand materials for blue phosphorescent OLED dopants (Zhou Yuyan, 2014). Additionally, diarylpalladium complexes with a cis structure can be formed through transmetalation of arylboronic acids with an aryliodopalladium complex, leading to the production of unsymmetrical biaryls (K. Osakada, Hiroyuki Onodera, Y. Nishihara, 2005). This highlights its role in catalysis and the development of new synthetic pathways.

Sensing Applications

Boronic acids are increasingly utilized in sensing applications due to their ability to form complexes with diols and strong Lewis bases. This property is exploited in various sensing technologies, from homogeneous assays to heterogeneous detection, enabling applications in biological labelling, protein manipulation, and therapeutic development (Karel Lacina, P. Skládal, T. James, 2014). Furthermore, the development of fluorescent probes for detecting biological active substances, such as carbohydrates and bioactive substances, employs boronic acid's unique reactivity, demonstrating its importance in diagnostic and therapeutic contexts (S. Huang, M. Jia, Y. Xie, J. Wang, W. Xu, H. Fang, 2012).

Materials Science

In materials science, this compound contributes to the development of novel materials. For instance, its derivatives are used in the synthesis of four-coordinate boron(III) complexes, which are pivotal for optoelectronic and biomedical applications due to their luminescent properties (V. S. Sadu, Hye-Rin Bin, Do-Min Lee, Kee-In Lee, 2017). These applications underscore the versatility of boronic acids in creating materials with novel properties and functionalities.

Pharmaceutical Research

Boronic acid compounds, including this compound, have been researched for their potential as pharmaceutical agents. Their unique structural features make them suitable for developing enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics for recognizing biologically important saccharides (Wen-qian Yang, Xingming Gao, B. Wang, 2003). This demonstrates the compound's potential in advancing therapeutic strategies and diagnostic tools.

Mechanism of Action

Target of Action

The primary target of (4-Cyano-2,6-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

These properties can impact the bioavailability of the compound in the context of its use in chemical reactions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .

Future Directions

Boronic acids, including “(4-Cyano-2,6-difluorophenyl)boronic acid”, have shown promise in various fields of medicinal chemistry . They have been used in the synthesis of several organic compounds showing significant cytostatic activity . Extending studies with boronic acids could lead to the development of new promising drugs .

Properties

IUPAC Name |

(4-cyano-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABHFLPVEUGDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C#N)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)

![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)